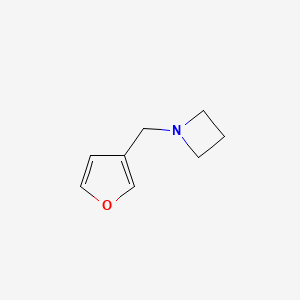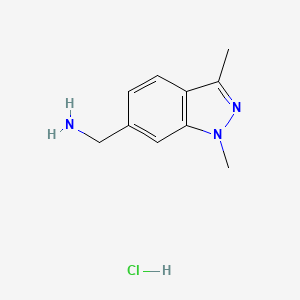
5-(4,5-Dimethoxy-2-methylphenyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4,5-Dimethoxy-2-methylphenyl)pentanoic acid is an organic compound with the molecular formula C14H20O4 It is characterized by the presence of a pentanoic acid chain attached to a dimethoxy-substituted methylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Dimethoxy-2-methylphenyl)pentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dimethoxy-2-methylbenzaldehyde and pentanoic acid.
Grignard Reaction: The aldehyde group of 4,5-dimethoxy-2-methylbenzaldehyde is reacted with a Grignard reagent derived from pentanoic acid to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-(4,5-Dimethoxy-2-methylphenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
5-(4,5-Dimethoxy-2-methylphenyl)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(4,5-Dimethoxy-2-methylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling processes.
Gene Expression: Affecting the expression of genes related to inflammation, cell growth, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Methoxy-phenyl)pentanoic acid
- 5-(2,3-Dimethoxy-4-methylphenyl)pentanoic acid
- 2-(2-Methylphenyl)pentanoic acid
Uniqueness
5-(4,5-Dimethoxy-2-methylphenyl)pentanoic acid is unique due to the presence of two methoxy groups and a methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H20O4 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
5-(4,5-dimethoxy-2-methylphenyl)pentanoic acid |
InChI |
InChI=1S/C14H20O4/c1-10-8-12(17-2)13(18-3)9-11(10)6-4-5-7-14(15)16/h8-9H,4-7H2,1-3H3,(H,15,16) |
Clave InChI |
ZDHOYVCKEOOPBW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1CCCCC(=O)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-(Dimethylamino)-1-(6-iodoimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one](/img/structure/B13682340.png)






![6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13682386.png)

![6-(Bromomethyl)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13682400.png)
![8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13682405.png)
![6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B13682406.png)

